Benzo(a)perylene

Description

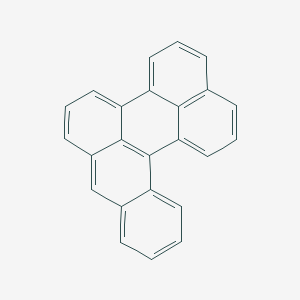

Structure

2D Structure

3D Structure

Properties

CAS No. |

11057-45-7 |

|---|---|

Molecular Formula |

C24H14 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |

InChI |

InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |

InChI Key |

JDPBLCQVGZLACA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |

Other CAS No. |

191-85-5 |

Synonyms |

benzoperylene |

Origin of Product |

United States |

Environmental Dynamics and Distribution of Benzo a Perylene

Sources and Environmental Occurrence of Benzo(a)perylene

Anthropogenic and Natural Emission Pathways

The primary sources of this compound in the environment are anthropogenic, stemming from the incomplete combustion of organic materials. nih.govenvironment-agency.gov.uk These pyrogenic processes are widespread and include:

Industrial Processes: Activities such as aluminum smelting, coke production, and the use of coal tar and its derivatives like creosote (B1164894) are significant contributors. tpsgc-pwgsc.gc.calandrehab.org

Fossil Fuel Combustion: The burning of fossil fuels like coal and oil for power generation and heating is a major emission pathway. nih.govlandrehab.org

Vehicle Emissions: Exhaust from gasoline and diesel engines releases this compound into the atmosphere. mdpi.com

Waste Incineration: The burning of municipal and industrial waste is another notable source. cdc.gov

Domestic Activities: Residential wood burning in stoves and fireplaces, as well as grilling or charring food, also produce this compound. floridadep.govepa.gov

Volcanic Eruptions: Volcanic activity can release significant amounts of PAHs, including this compound, into the atmosphere. nih.govfloridadep.gov

Wildfires: Forest and grassland fires are natural combustion events that generate and emit this compound. tpsgc-pwgsc.gc.cafloridadep.gov

Global Distribution in Environmental Compartments (Air, Water, Soil, Sediment)

This compound is found globally in all major environmental compartments due to its persistence and ability to undergo long-range transport. nih.goviarc.fr

Air: In the atmosphere, this compound is predominantly found adsorbed to particulate matter, particularly fine particles (PM2.5), due to its low volatility. nih.govmdpi.com This association facilitates its long-range transport. mdpi.com Atmospheric concentrations can vary significantly, with urban and industrial areas showing much higher levels than rural or remote locations. floridadep.gov For instance, a study in China predicted a wide range of regional background concentrations in the air, from 0.002 to 4.6 ng/m³. acs.org

Water: Due to its hydrophobic nature and low water solubility, this compound concentrations in the dissolved phase in water are generally low. nih.govtpsgc-pwgsc.gc.ca It tends to partition from the water column and adsorb to suspended particulate matter and organic matter. preprints.orgccme.ca Consequently, it accumulates in the sediment at the bottom of water bodies. tpsgc-pwgsc.gc.ca Studies have reported varying concentrations in surface waters, with a study in India finding levels up to 8.61 ng/L in river water. nih.gov

Soil: Soil acts as a significant sink for this compound, primarily through atmospheric deposition. mdpi.com Its strong adsorption to soil organic matter leads to its long-term persistence. mdpi.comnih.gov Concentrations in soil can be highly variable, depending on proximity to emission sources. For example, average contents in soils of different Crimean cities ranged from 60 to 260 ng/g, far exceeding background levels. mdpi.com Industrial activities have been shown to directly impact the quality of surrounding soil with this compound. nih.gov

Sediment: Sediments are a major reservoir for this compound in aquatic environments. landrehab.orgnih.gov The compound's tendency to bind to particles leads to its deposition and accumulation in the sediment layer of rivers, lakes, and oceans. preprints.org Concentrations in sediment are typically much higher than in the overlying water column. landrehab.org For example, a study of major rivers in Taiwan found this compound levels in sediments ranging from 0.01 to 1.68 µg/kg dry weight. nih.gov

Table 1: Representative Concentrations of this compound in Environmental Compartments

| Environmental Compartment | Location | Concentration Range | Reference |

|---|---|---|---|

| Air | China (regional background) | 0.002 - 4.6 ng/m³ | acs.org |

| Air | Czech Republic (annual average) | 1.0 - 1.5 ng/m³ | researchgate.net |

| Freshwater | China (Yangtze River lower reaches) | 22 ng/L | acs.org |

| River Water | India | 8.61 ng/L | nih.gov |

| Soil | Crimean cities (average) | 60 - 260 ng/g | mdpi.com |

| Soil | Nigeria (agricultural) | 0.0084 - 0.0102 µg/kg | mdpi.com |

| Sediment | Taiwan (major rivers) | 0.01 - 1.68 µg/kg dw | nih.gov |

| Sediment | Rufiji Estuary, Tanzania | 24.6 - 69.3 ng/g | frontiersin.org |

Environmental Fate and Transport Mechanisms of this compound

Atmospheric Transport and Deposition Processes

Once emitted into the atmosphere, this compound, being a high molecular weight PAH, predominantly adsorbs onto airborne particulate matter. mdpi.com This association is crucial for its environmental fate, as it facilitates long-range atmospheric transport, allowing for its distribution to regions far from its original source. iarc.frmdpi.com

The removal of this compound from the atmosphere occurs primarily through deposition processes:

Dry Deposition: This is considered the dominant pathway for removing particle-bound this compound from the atmosphere. mdpi.comresearchgate.net It involves the gravitational settling of particles and their impaction on surfaces. Studies in the Czech Republic have shown that dry deposition accounts for the vast majority of the total atmospheric deposition of this compound. mdpi.com

Wet Deposition: This process involves the removal of this compound from the atmosphere by precipitation (rain, snow, fog). While it does contribute, its role is generally considered minor compared to dry deposition for this compound. mdpi.com For example, at a rural site, wet deposition contributed only about 1-2% of the total annual flux. mdpi.com

Deposition fluxes can vary significantly based on location and season. For instance, in European high-altitude sites, benzo[a]pyrene (B130552) deposition fluxes were in the range of 20–280 ng m−2 month−1. copernicus.org In a coastal urban area in Poland, a strong seasonal variation was observed, with winter deposition fluxes being significantly higher than in summer, largely due to increased emissions from residential heating. nih.gov

Aquatic System Partitioning and Distribution

In aquatic environments, the behavior of this compound is dictated by its strong hydrophobicity and low water solubility. nih.govtpsgc-pwgsc.gc.ca It exhibits a high tendency to partition from the aqueous phase to solid and organic phases. preprints.org

Key partitioning processes include:

Sorption to Sediment: this compound strongly adsorbs to bottom sediments, which act as a primary sink in aquatic systems. ccme.caresearchgate.net The extent of this sorption is influenced by the organic carbon content and specific surface area of the sediment particles. researchgate.net

Binding to Suspended Particulate Matter (SPM): It readily associates with suspended organic and inorganic particles in the water column. frontiersin.org This binding can influence its transport within the aquatic system and its eventual deposition to the sediment. In some systems, up to 88% of benzo(a)pyrene has been found associated with particulate matter. ccme.ca

Association with Dissolved Organic Matter: The presence of dissolved organic matter, such as humic acids, can increase the apparent solubility of this compound in water, affecting its mobility and bioavailability. ccme.ca

The distribution within the water column is therefore highly stratified, with the majority of the compound mass residing in the sediment and suspended solids rather than in the dissolved phase. cdc.gov

Soil and Sediment Interactions and Sequestration

In soils and sediments, this compound is known for its persistence and strong binding characteristics. nih.govcdc.gov The primary interaction mechanism is sorption to the solid matrix, particularly the organic carbon fraction. mdpi.comdtic.mil

Sorption and Sequestration: this compound has a high affinity for soil and sediment organic matter, as well as for carbonaceous materials like soot and charcoal (black carbon). dtic.mil This strong sorption limits its mobility and bioavailability in the environment. dtic.mil The process effectively sequesters the compound, leading to its long-term accumulation. nih.gov The estimated half-life for this compound can be more than 14-16 months in soil and over 5-10 years in sediments. nih.gov

Limited Mobility: Due to its strong binding, the leaching of this compound from soil into groundwater is generally limited. cdc.gov Similarly, its revolatilization from soil surfaces is a very slow process. tpsgc-pwgsc.gc.ca This results in soil and sediment acting as long-term reservoirs for this pollutant.

The interaction with soil and sediment particles is a critical factor controlling the ultimate fate and potential for exposure of this compound in the terrestrial and aquatic environments.

Multimedia Transport Modeling and Predictive Frameworks

Multimedia transport models are essential computational tools for understanding and predicting the distribution and ultimate fate of this compound (BaP) in the environment. These frameworks simulate the complex processes of chemical partitioning, transport, and transformation across various environmental compartments, including air, water, soil, sediment, and biota. By integrating chemical properties with environmental parameters, these models provide valuable insights into the pathways and residence times of BaP, a persistent organic pollutant.

A variety of models, ranging in complexity, have been employed to simulate the environmental dynamics of BaP. Fugacity-based models, such as the Equilibrium Criterion (EQC) model and the Quantitative Water Air Sediment Interaction (QWASI) model, are frequently used. maxwellsci.comnomresearch.cn These models use the concept of fugacity—a measure of a chemical's escaping tendency from a phase—to describe partitioning and transport.

One application of the EQC model, through a sequence of Level I, II, and III calculations, progressively reveals more about BaP's behavior. maxwellsci.com Level I calculations, which assume a closed, equilibrium system, predict that the vast majority of BaP will reside in the soil and sediment compartments due to its low vapor pressure and hydrophobicity. maxwellsci.com Level II modeling adds advection and degradation processes, identifying reaction in soil as the primary loss route for the compound. maxwellsci.com

Table 1: Predicted Environmental Distribution and Loss Routes of Benzo(a)pyrene using the EQC Model

This table summarizes the output from Level I and Level II Equilibrium Criterion (EQC) model calculations for benzo(a)pyrene in a standard evaluative environment.

| Model Level | Compartment/Process | Predicted Percentage |

|---|---|---|

| Level I: Partitioning at Equilibrium | Soil | 97.7% |

| Sediment | 2.17% | |

| Water | 0.101% | |

| Air | 0.000959% | |

| Level II: Major Loss Routes at Steady State | Reaction in Soil | 94.6% |

| Reaction in Water | 2.39% | |

| Advection in Water | 2.39% | |

| Other (Advection in Air, Reaction in Air, Sediment Loss) | ~0.5% |

Data derived from a study applying the EQC model to assess the environmental fate of Benzo(a)pyrene. maxwellsci.com

More complex, spatially resolved models like the Berkeley-Trent (BETR) model have been used to assess the impact of climatic variables on BaP's transport on a regional scale. researchgate.net A study in China using the BETR model demonstrated that seasonal variations in wind, temperature, and precipitation significantly influence BaP's movement. researchgate.net For instance, lower winter temperatures were found to enhance the accumulation of BaP in terrestrial ecosystems through cold deposition, and increased precipitation boosted its transfer from the air to soil and from soil to freshwater. researchgate.net

Dynamic models, such as the Level IV fugacity model, have been applied to reconstruct historical trends and predict future concentrations. A study of Lake Michigan used a Level III model to quantify the fluxes of BaP between environmental compartments, highlighting atmospheric deposition as the major input to the water. nih.govacs.org The model estimated that of the total atmospheric input of 5.9 kg/h , 86% was from advective flows, with airborne BaP primarily being lost through reaction (64%) and advection (22%). nih.govacs.org

Table 2: Level III Model Predicted Fluxes of Benzo(a)pyrene in Lake Michigan

This table shows the mass balance fluxes for benzo(a)pyrene in the Lake Michigan model domain as predicted by a Level III multimedia model.

| Flux Description | Rate (kg/h) | Key Finding |

|---|---|---|

| Total Atmospheric Input | 5.9 | Dominated by advective flows (86%) over local emissions (14%). nih.govacs.org |

| Loss from Air by Reaction | ~3.78 | Represents 64% of airborne BaP loss. nih.govacs.org |

| Loss from Air by Advection | ~1.30 | Represents 22% of airborne BaP loss. nih.govacs.org |

| Deposition from Air to Lake | ~0.35 | Represents 6% of airborne BaP loss and 80% of input to water. nih.govacs.org |

| Deposition from Air to Land | ~0.41 | Represents 7% of airborne BaP loss. nih.govacs.org |

Data adapted from research on a multimedia model for Polycyclic Aromatic Hydrocarbons (PAHs) in Lake Michigan. nih.govacs.org Note: The original source states the size of arrows in their diagram is not proportional to the magnitude of the fluxes. nih.govacs.org

Predictive frameworks also include global atmospheric chemistry models, such as the ECHAM/MESSy model, which can simulate the worldwide distribution of BaP. copernicus.org One such study predicted a global atmospheric lifetime for BaP of approximately 5 hours and a total environmental residence time of about 20 days, underscoring the sensitivity of its degradation to atmospheric conditions like temperature and humidity. copernicus.org

Despite their sophistication, these models are subject to uncertainties. A key study evaluating the Simplebox model for BaP in Europe found that uncertainties in the chemical's properties, the lack of spatial variability in the model, and differences between models could lead to prediction uncertainties spanning several orders of magnitude. nih.gov The exclusion of sorption to black carbon was also identified as a significant source of uncertainty in model predictions. nih.gov

Formation Mechanisms of Benzo a Perylene

Computational Investigations of Benzo[a]pyrene (B130552) Formation Pathways

Quantum chemical calculations offer a powerful approach to investigate the thermodynamics and kinetics of PAH formation. mdpi.com By modeling the interactions between molecules at an atomic level, researchers can map out potential reaction pathways, identify key intermediates, and determine the energy barriers associated with each step.

Density Functional Theory (DFT) has become the most popular electronic structure method in computational chemistry for studying PAH formation. researchgate.net It is extensively used to explore potential reaction pathways for the synthesis of Benzo[a]pyrene. researchgate.net Methods such as B3LYP and M06-2X, combined with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), are employed to calculate the energies of the chemical species involved in the reaction mechanisms. mdpi.comnih.govresearchgate.net

These calculations allow for the determination of Gibbs free energy profiles for proposed pathways, such as the formation of Benzo[a]pyrene from chrysene (B1668918) or benzo[a]anthracene. mdpi.comnih.gov By identifying transition state structures and their corresponding energies, DFT can elucidate the step-by-step processes, including addition reactions, ring closures, hydrogen abstractions, and intramolecular hydrogen shifts. mdpi.comnih.govresearchgate.net For example, DFT studies have been used to compare the energetics of different formation routes like the Hydrogen Abstraction Acetylene (B1199291) Addition (HACA), Hydrogen Abstraction Ethynyl (B1212043) Radical Addition (HAERA), and Methyl Addition/Cyclization (MAC) mechanisms. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical data, are used to explore the potential energy surface (or "energy landscape") of a chemical reaction. archive.org This exploration helps in understanding the kinetic stability of different molecular structures and the feasibility of various reaction pathways. archive.org

By mapping the energy landscape, researchers can identify the most energetically favorable routes from reactants to products. biorxiv.org For PAH formation, these calculations can determine bond dissociation enthalpies (BDEs) for C-H bonds, which helps in identifying the most likely sites on a precursor molecule for reaction initiation, such as a hydrogen abstraction event. uni-miskolc.hu For instance, ab initio calculations have been used to determine thermal rate constants for direct hydrogen abstraction reactions from chrysene and Benzo[a]pyrene by radicals commonly found in combustion environments. rsc.org The resulting energy landscape reveals the activation energies (barriers) for these reactions, showing, for example, that abstraction by an OH radical has a significantly lower barrier than abstraction by H or CH₃ radicals. rsc.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation.

Detailed Mechanistic Pathways for Benzo[a]pyrene Synthesis

Several specific mechanistic pathways have been proposed and computationally investigated to explain the growth of smaller PAHs into Benzo[a]pyrene. These mechanisms are typically radical-driven processes that occur in high-temperature environments.

The Hydrogen Abstraction Acetylene Addition (HACA) mechanism is a widely recognized model for the growth of PAHs. mdpi.comencyclopedia.pub The process involves a repeating sequence of two fundamental steps:

Hydrogen Abstraction: A hydrogen atom is removed from the aromatic ring of a precursor PAH by a radical (like H or OH), creating a reactive aryl radical site. encyclopedia.pub

Acetylene Addition: An acetylene molecule (C₂H₂) adds to this radical site. encyclopedia.pubosti.gov This is followed by cyclization and rearrangement steps to form a new, stable six-membered aromatic ring. escholarship.org

The HACA mechanism provides a pathway for continuous PAH growth. encyclopedia.pub However, some studies have noted that kinetic models based on HACA can underpredict the observed concentrations of PAHs in flames, suggesting it may be too slow to be the sole mechanism responsible for the rapid formation of soot and larger PAHs. mdpi.com

A related pathway, the Hydrogen Abstraction Ethynyl Radical Addition (HAERA) mechanism, has been proposed as an alternative to HACA, particularly at lower temperatures. encyclopedia.pub This process is similar to HACA but involves the addition of an ethynyl radical (•C₂H) instead of an acetylene molecule. encyclopedia.pub

The HAERA process has been computationally studied for the formation of Benzo[a]pyrene from chrysene. researchgate.netencyclopedia.pub The mechanism involves hydrogen abstraction from the chrysene molecule, followed by the addition of the ethynyl radical, leading to the formation of the new ring that completes the Benzo[a]pyrene structure. researchgate.netresearchgate.net In a comparative DFT study of pathways from chrysene and benzo[a]anthracene, the HAERA mechanism was found to be the most exergonic (releasing the most energy) compared to HACA and Diels-Alder processes. researchgate.net

The Methyl Addition/Cyclization (MAC) mechanism is another significant pathway for PAH growth, driven by the methyl radical (•CH₃), which is one of the most abundant radical species in combustion flames. encyclopedia.pub This mechanism involves the addition of methyl radicals to a PAH, followed by cyclization to form a new ring. mdpi.comencyclopedia.pub

Four hydrogen abstractions to create radical sites.

Two methyl radical additions to these sites.

Three hydrogen atom eliminations.

One ring closure and one rearrangement to form the final Benzo[a]pyrene structure. mdpi.com

Energetic analysis from DFT calculations showed that the two pathways from chrysene and benzo[a]anthracene follow very similar energetic trends. mdpi.com The initial methyl addition steps were found to be the most exergonic, with significant energy release, indicating their thermodynamic favorability. mdpi.comuni-miskolc.hu

Interactive Data Table: Energetics of Benzo[a]pyrene Formation via MAC Pathway

The following table summarizes the calculated relative Gibbs free energies (ΔG) for key steps in the formation of Benzo[a]pyrene (P) from Chrysene (A) and Benzo[a]anthracene (a) via the Methyl Addition/Cyclization (MAC) mechanism. The values, calculated at the M06-2X/6-311++G(d,p) level of theory, show the energy changes relative to the initial reactants. mdpi.com

| Step Description | Intermediate (from Chrysene) | ΔG (kJ/mol) | Intermediate (from Benzo[a]anthracene) | ΔG (kJ/mol) |

| First Methyl Addition | C | -313.5 | c | -307.4 |

| Second Methyl Addition | F | -526.9 | f | -520.8 |

| Ring Closure Intermediate | J2 | -622.3 | j2 | -616.2 |

| Rearrangement Intermediate | K2 | -757.9 | k2 | -764.0 |

| Final Product | P | -495.9 | p | -502.0 |

Diels-Alder (DA) Reactions in Benzo(a)perylene Formation

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, plays a role in the formation of this compound structures. wikipedia.org This type of reaction, specifically a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile. wikipedia.org In the context of this compound synthesis, this often involves the annulative π-extension (APEX) of a perylene (B46583) core. sci-hub.seresearchgate.net

Research has demonstrated the synthesis of benzo[ghi]perylene (B138134) derivatives through the Diels-Alder cycloaddition to the bay region of perylene and its derivatives. researchgate.net For instance, the reaction of perylene with maleic anhydride, followed by aromatization, is a known method for creating a benzoperylene structure. researchgate.net This process can be optimized to achieve high yields. Furthermore, domino-type Diels-Alder reactions have been employed to synthesize more complex structures, such as diaryl-substituted benzo[ghi]perylene derivatives. sci-hub.se Computational studies, including Density Functional Theory (DFT) calculations, have been used to understand the energy barriers and reactivity in these cycloaddition reactions, confirming the viability of these pathways. sci-hub.se

Role of Precursor Molecules in this compound Formation (e.g., Chrysene, Benz(a)anthracene)

The formation of larger PAHs in combustion processes is often a result of the chemical transformation of smaller, less complex PAHs. While chrysene and benz(a)anthracene (B33201) are well-documented as direct precursors to the carcinogen benzo(a)pyrene through mechanisms like methyl addition/cyclization (MAC), their specific role in the formation of this compound is less direct. mdpi.comnih.govnih.gov

During high-temperature events such as the combustion of biogas, various synthesis reactions lead to the formation of PAHs with four to six rings. scielo.br In such complex chemical environments, compounds like benz(a)anthracene are observed to form, while chrysene can be both formed and destroyed. scielo.br These four-ring PAHs are part of a complex mixture of hydrocarbon fragments and radicals. While direct, single-step conversions from chrysene or benz(a)anthracene to this compound are not prominently detailed, their presence in the reactive environment contributes to the pool of aromatic structures that can undergo further reactions, including additions and cyclizations, to form larger and more complex PAHs like benzo[ghi]perylene. scielo.br Therefore, chrysene and benz(a)anthracene are considered part of the broader family of precursor molecules that contribute to the pyrosynthesis of larger aromatic systems.

Degradation and Bioremediation of Benzo a Perylene

Microbial Biodegradation of Benzo(a)perylene

The biodegradation of this compound, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is a key process in its removal from the environment. researchgate.netnih.gov Microorganisms, including bacteria and fungi, play a crucial role in breaking down this carcinogenic compound. researchgate.netresearchgate.net The efficiency of this process is influenced by various factors, including the microbial species involved, environmental conditions, and the bioavailability of the this compound. nih.gov

Bacterial Degradation Systems (e.g., Pseudomonas benzopyrenica, Pantoea dispersa)

A number of bacterial species have been identified with the capacity to degrade this compound. Among these, Pseudomonas benzopyrenica and Pantoea dispersa have been subjects of research.

Pseudomonas benzopyrenica strain BaP3, isolated from soil samples, has demonstrated high efficiency in degrading this compound. researchgate.netmdpi.com This strain can break down approximately 50% of the initial this compound concentration within six days. mdpi.com Its notable degradation rate makes it a significant candidate for bioremediation applications. researchgate.netmdpi.com

Pantoea dispersa strain MSC14 is another bacterium capable of degrading this compound. mdpi.comnih.gov Studies have shown that this strain can degrade 24.41% of this compound within four days. mdpi.comresearchgate.net The degradation efficiency of P. dispersa MSC14 can be significantly enhanced through biostimulation. For instance, the addition of sodium gluconate has been shown to stimulate the bacterium to degrade 54.85% of this compound in just 16 hours. mdpi.comnih.gov

Other bacterial species that have been shown to degrade this compound include Bacillus cereus, Brad rhizobium japonicum, and Micrococcus luteus. mdpi.com A consortium of these three strains demonstrated a degradation rate of 1.06 µmol·L−1·day−1. researchgate.net

Table 1: Bacterial Degradation of this compound

| Bacterium | Degradation Rate | Conditions | Reference |

|---|---|---|---|

| Pseudomonas benzopyrenica BaP3 | ~50% in 6 days | Not specified | mdpi.com |

| Pantoea dispersa MSC14 | 24.41% in 4 days | Initial concentration of 20 mg/L | mdpi.com |

| Pantoea dispersa MSC14 | 54.85% in 16 hours | With 4 g/L sodium gluconate | mdpi.com |

| Bacillus cereus, Brad rhizobium japonicum, Micrococcus luteus (consortium) | 1.06 µmol·L−1·day−1 | pH 7, 37 °C, 0.5% NaCl | researchgate.net |

| Bacillus cereus M72-4 | 69.39% in 72 hours | Initial concentration of 20 mg/L | researchgate.net |

The bacterial degradation of this compound is orchestrated by specific genes and enzymes. A key family of enzymes involved in the initial attack on the aromatic rings of PAHs are the ring-hydroxylating dioxygenases (RHDs). mdpi.com

In Pseudomonas benzopyrenica BaP3, two genes encoding for RHDs, designated as rhd1 and rhd2, have been identified. researchgate.netmdpi.com Research has revealed that rhd1 is the critical factor for the high degradation efficiency observed in this strain. researchgate.netmdpi.comnih.gov The enzyme Rhd1 possesses a hydrophobic cavity suitable for interacting with this compound. mdpi.com Deletion of both rhd1 and rhd2 genes in P. benzopyrenica BaP3 resulted in the inability to detect key degradation metabolites, confirming the essential role of these RHDs in the degradation process. mdpi.com

The initial step in the aerobic degradation of PAHs is typically hydroxylation by a dioxygenase enzyme. mdpi.com The genes encoding these enzymes, such as nahAc for naphthalene (B1677914) degradation and phnAc for phenanthrene (B1679779) degradation, have been used as molecular markers to identify bacteria with PAH-degrading capabilities. mdpi.com Similarly, the presence of genes encoding aromatic ring hydroxylating dioxygenases (ARHDOs) indicates the potential for this compound degradation. mdpi.com

The intricate process of this compound metabolism in bacteria is regulated by complex molecular networks, including quorum sensing and chemotaxis. mdpi.comnih.gov

Quorum Sensing (QS): This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in response to population density. mdpi.com In the context of this compound degradation by Pantoea dispersa MSC14, transcriptome analysis revealed that genes related to quorum sensing systems were significantly enriched. mdpi.com Bacteria continuously produce small signaling molecules called autoinducers (AIs). mdpi.com As the bacterial population grows, the concentration of these AIs increases, triggering changes in gene expression that can enhance degradation processes. mdpi.com

Chemotaxis: This is the process by which bacteria move towards or away from chemical gradients in their environment. mpg.de For bacteria that degrade hydrocarbons, chemotaxis can play a role in locating and moving towards these compounds. mdpi.com In P. dispersa MSC14, transcriptome profiling showed an upregulation of genes related to chemotaxis systems in the presence of this compound. mdpi.comnih.gov This suggests that the bacterium can sense this compound and actively move towards it, which is a crucial step for subsequent degradation. mdpi.com Furthermore, the study observed an increase in the formation of flagella, the motility appendages of bacteria, in response to this compound stress, further supporting the role of chemotaxis in the degradation process. mdpi.comnih.gov

Genetic and Enzymatic Determinants of this compound Degradation (e.g., rhd genes).

Fungal Biodegradation Systems (e.g., Fusarium sp., Aspergillus sp.)

Fungi, particularly non-ligninolytic species, have demonstrated the ability to degrade this compound. researchgate.netmdpi.com Among the genera that have been studied for this capacity are Fusarium and Aspergillus. researchgate.netfrontiersin.org

A strain of Fusarium sp. (E033), isolated from leaves, was found to degrade 65-70% of an initial 100 mg/L concentration of this compound within 30 days. researchgate.net This fungus was also capable of surviving in the presence of this compound concentrations as high as 300 mg/L. researchgate.net Similarly, a fungal consortium including Fusarium sp. showed a 46% reduction in benzo(a)pyrene after 120 days of treatment in polluted soil. frontiersin.org The assimilation of benzo(a)pyrene as the sole carbon and energy source has been demonstrated for a Fusarium solani strain. frontiersin.org

Aspergillus species have also been identified as effective degraders of this compound. Immobilized Aspergillus niger in combination with Fusarium sp. resulted in a 43% degradation of benzo(a)pyrene. researchgate.net Another study reported that Aspergillus sp. BAP14 could remove benzo(a)pyrene from a culture medium. aloki.hu The metabolism of benzo(a)pyrene by Aspergillus terreus has also been investigated, showing depletion of the compound during the early stages of growth. researchgate.net

The degradation of PAHs by these fungi often involves cytochrome P450 (CYP) mediated pathways. mdpi.comfrontiersin.org This enzymatic system initiates the oxidation of the hydrocarbon, leading to the formation of various metabolites. frontiersin.org

Table 2: Fungal Degradation of this compound

| Fungus | Degradation Rate | Conditions | Reference |

|---|---|---|---|

| Fusarium sp. E033 | 65-70% in 30 days | Initial concentration of 100 mg/L | researchgate.net |

| Aspergillus niger + Fusarium sp. (immobilized) | 43% | Not specified | researchgate.net |

| Fungal consortium (including Fusarium and Aspergillus) | 46% in 120 days | Polluted soil | frontiersin.org |

| Aspergillus terreus | 27.5% in 9 days | Initial concentration of 25 ppm | researchgate.net |

Identification and Characterization of this compound Biodegradation Metabolites

The microbial breakdown of this compound results in the formation of various intermediate metabolites. The identification of these compounds is crucial for elucidating the degradation pathways.

In bacterial degradation, Pseudomonas benzopyrenica BaP3 was found to produce dihydrobenzo(a)pyrene and phenylacetic acid as detectable metabolites during the degradation process. mdpi.com Studies with other Pseudomonas strains have identified metabolites such as dihydroxy-pyrene, naphthalene-1,2-dicarboxylic acid, salicylic (B10762653) acid, and oxalic acid, suggesting that benzo(a)pyrene is degraded via pyrene (B120774) intermediates through the salicylate (B1505791) pathway and subsequent catechol meta-cleavage. nih.gov The bacterium Pannonibacter sp. JPA3 was shown to produce BaP-4,5-dihydrodiol, BaP-4,5-epoxide, 5-hydroxychrysene, and 2-hydroxy-1-naphthoic acid. rsc.org In anaerobic degradation by Microbacterium sp. M. CSW3, metabolites identified include 7,8-benzo[a]pyrene-dihydrodiol and products of ring cleavage like 4,5-chrysene-dicarboxylic acid and a dihydro-pyrene-carboxylic acid. mdpi.com

Fungal degradation also yields a range of metabolites. A Fusarium sp. strain was observed to produce two main transformation products: a dihydroxy dihydro-benzo(a)pyrene and a benzo(a)pyrene-quinone. researchgate.net The litter-decomposing basidiomycete Stropharia coronilla was found to transiently form BaP-1,6-quinone during the degradation process. nih.gov Yeasts, another group of fungi, can transform benzo(a)pyrene into less toxic products such as 3-hydroxy-benzo[a]pyrene, 9-hydroxy-benzo[a]pyrene, hydroxy-naphthoic acid, and phthalic acid. mdpi.com

Table 3: Identified Metabolites of this compound Biodegradation

| Microorganism | Metabolites | Reference |

|---|---|---|

| Pseudomonas benzopyrenica BaP3 | Dihydrobenzo(a)pyrene, Phenylacetic acid | mdpi.com |

| Pseudomonas sp. | Dihydroxy-pyrene, Naphthalene-1,2-dicarboxylic acid, Salicylic acid, Oxalic acid | nih.gov |

| Pannonibacter sp. JPA3 | BaP-4,5-dihydrodiol, BaP-4,5-epoxide, 5-Hydroxychrysene, 2-Hydroxy-1-naphthoic acid | rsc.org |

| Microbacterium sp. M. CSW3 | 7,8-Benzo[a]pyrene-dihydrodiol, 4,5-Chrysene-dicarboxylic acid, Dihydro-pyrene-carboxylic acid | mdpi.com |

| Fusarium sp. | Dihydroxy dihydro-benzo(a)pyrene, Benzo(a)pyrene-quinone | researchgate.net |

| Stropharia coronilla | BaP-1,6-quinone | nih.gov |

| Yeasts | 3-Hydroxy-benzo[a]pyrene, 9-Hydroxy-benzo[a]pyrene, Hydroxy-naphthoic acid, Phthalic acid | mdpi.com |

Mechanisms of this compound Mineralization

Mineralization is the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO2) and water. mdpi.comnih.gov While many microorganisms can transform this compound into various metabolites, complete mineralization is less common but has been observed. mdpi.comnih.gov

The mineralization of benzo(a)pyrene is often a cometabolic process, where the microorganism utilizes another substrate for growth and energy while simultaneously degrading the target pollutant. nih.gov For instance, a microbial consortium was shown to rapidly mineralize [7-14C]benzo[a]pyrene to 14CO2 when grown on diesel fuel. nih.gov The extent of mineralization was dependent on the concentrations of both the diesel fuel and the benzo(a)pyrene. nih.gov

In some cases, a single bacterial strain may not be able to completely mineralize benzo(a)pyrene on its own. For example, Pseudomonas benzopyrenica BaP3, while efficient at initial degradation, was found to accumulate phenylacetic acid, which could potentially inhibit further degradation. mdpi.com However, a recombinant strain has been proposed that could potentially achieve complete mineralization. researchgate.netmdpi.comnih.gov

Fungi, such as the litter-decomposing basidiomycete Stropharia coronilla, have also demonstrated the ability to mineralize benzo(a)pyrene. nih.gov The presence of manganese(II) ions significantly stimulated the mineralization process in this fungus, suggesting the involvement of manganese peroxidase in the breakdown of the benzo(a)pyrene molecule. nih.gov

The mechanisms of mineralization can be influenced by the presence of other substances. Non-aqueous phase liquids (NAPLs), for example, can act as cosolvents to increase the dissolution of benzo(a)pyrene, serve as substrates to induce cometabolic degradation pathways, and help in the formation of an effective microbial consortium, all of which can contribute to enhanced mineralization. nih.gov

Bioremediation Strategies for this compound Contamination

Bioremediation offers an environmentally sound approach to addressing contamination by persistent organic pollutants like this compound (BaP). This process leverages the metabolic capabilities of microorganisms to break down hazardous substances into less toxic forms. However, the inherent recalcitrance and low bioavailability of BaP necessitate specialized strategies to enhance its microbial degradation. These strategies include stimulating native microbial populations, improving the accessibility of the contaminant, and employing genetically engineered organisms.

Biostimulation Approaches and Co-substrate Effects (e.g., Sodium Gluconate, NAPLs)

Biostimulation involves the addition of nutrients or other substances to a contaminated environment to encourage the growth and activity of indigenous microorganisms capable of degrading the target pollutant. The introduction of co-substrates—compounds that are metabolized by the microorganisms and can induce the enzymes necessary for degrading the target pollutant—is a key biostimulation technique.

One effective biostimulant for BaP degradation is sodium gluconate. Research has demonstrated its significant impact on enhancing the degradation capabilities of Pantoea dispersa MSC14, a bacterium known for breaking down polycyclic aromatic hydrocarbons (PAHs). mdpi.comresearchgate.netnih.gov In one study, while P. dispersa MSC14 alone degraded 24.41% of BaP over four days, the addition of sodium gluconate at a concentration of 4 g/L spurred the bacterium to degrade 54.85% of the BaP in just 16 hours. mdpi.comnih.gov The mechanism behind this enhancement involves several factors. Sodium gluconate was found to promote the secretion of biosurfactants by the bacterium, which improves the emulsification and solubilization of the hydrophobic BaP, making it more accessible for intracellular transport and degradation. mdpi.comnih.gov Furthermore, transcriptome analysis revealed that sodium gluconate influences quorum sensing, chemotaxis, and flagellar systems, all of which play a role in the bacterium's response to and degradation of BaP. mdpi.comnih.gov

Table 1: Effect of Sodium Gluconate on this compound Degradation by Pantoea dispersa MSC14

| Condition | Degradation Percentage | Time |

|---|---|---|

| P. dispersa MSC14 alone | 24.41% | 4 days |

| P. dispersa MSC14 + 4 g/L Sodium Gluconate | 54.85% | 16 hours |

Data sourced from studies on biostimulation enhancement. mdpi.comnih.gov

Enhancing Bioavailability for this compound Degradation

A primary obstacle in the bioremediation of BaP is its low water solubility and strong adsorption to soil and sediment particles, which limits its bioavailability to degrading microorganisms. semanticscholar.org Several strategies aim to overcome this limitation by increasing the apparent solubility and mass transfer of BaP.

The application of surfactants and biosurfactants is a widely studied approach. Biosurfactants, which are produced by microorganisms, can enhance the mobilization of contaminants from particulate matter and increase their solubility. semanticscholar.orgcjees.ro For example, a rhamnolipid biosurfactant was reported to significantly improve pyrene degradation, and similar principles apply to other high-molecular-weight PAHs like BaP. cjees.ro Studies have shown that supplementing degradation cultures with biosurfactants can significantly increase the removal of BaP from contaminated soil. semanticscholar.orgcjees.ro

The addition of organic matter can also enhance BaP bioavailability. Water-extractable organic matter from sources like cow manure compost has been shown to dramatically increase the apparent solubility of PAHs, including a reported 89-fold increase for benzo(a)pyrene, thereby promoting their biodegradation. mdpi.com

Application of Recombinant Strains in this compound Remediation

Genetic engineering offers a powerful tool for developing microorganisms with enhanced capabilities for degrading recalcitrant compounds like BaP. By introducing or modifying specific genes, recombinant strains can be created that exhibit higher degradation rates or broader substrate ranges.

One area of focus has been on the ring-hydroxylating dioxygenase (RHD) enzymes, which catalyze the initial and often rate-limiting step in PAH degradation. mdpi.com Research on Pseudomonas benzopyrenica BaP3, a highly efficient BaP-degrading strain, identified specific genes encoding RHDs that are critical for its high degradation efficiency. mdpi.comnih.gov Based on this understanding, a recombinant strain was proposed that could potentially mineralize BaP completely, offering a new solution for practical environmental treatment through synthetic biology. mdpi.comnih.gov

Another approach involves the use of recombinant enzymes. A laccase enzyme from Trametes villosa, recombinantly expressed in Aspergillus oryzae (designated TVL), demonstrated a strong ability to degrade BaP. tandfonline.com In liquid-phase studies, this recombinant laccase achieved up to 100% degradation of BaP within 24 hours under optimal pH conditions. tandfonline.com When applied to contaminated soil, the enzyme also showed significant removal rates, highlighting the practical potential of using isolated recombinant enzymes in bioremediation. tandfonline.com

Advanced Oxidation and Combined Degradation Processes for this compound

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radical species, most notably the hydroxyl radical (•OH), to break down persistent organic pollutants. researchgate.netmdpi.com These processes, including ozonation and the Fenton reaction, are effective in degrading BaP, which is often resistant to conventional purification methods due to its low water solubility. researchgate.netnih.gov

Integration of Chemical Oxidation with Biodegradation

While AOPs are powerful, combining them with biological treatments can create a synergistic effect, leading to more complete and efficient remediation. Chemical oxidation can break down the complex structure of BaP into simpler, more biodegradable intermediates, which can then be fully mineralized by microorganisms. nih.gov

A notable example is the simultaneous combination of the Fenton reaction (using hydrogen peroxide and an iron catalyst) with biodegradation by the fungus Fusarium solani. nih.gov In laboratory tests, this combined approach resulted in a BaP degradation of 25% over 12 days. This was significantly higher than the degradation achieved by biodegradation alone (8%) or chemical oxidation alone (16%) under the same conditions. nih.gov The success of this integrated system was further enhanced by the use of cyclodextrins to improve the solubilization of BaP. nih.gov This demonstrates that a carefully optimized combination of chemical and biological processes can overcome the limitations of each individual method, providing a more robust strategy for the remediation of BaP-contaminated environments. nih.govelsevier.es

Table 2: Comparison of Benzo(a)pyrene Degradation Methods

| Treatment Method (12-day incubation) | Degradation Percentage |

|---|---|

| Biodegradation alone (Fusarium solani) | 8% |

| Chemical Oxidation alone (Fenton's Reagent) | 16% |

| Combined Fenton's Reagent + Biodegradation | 25% |

Data sourced from a study on combined degradation processes. nih.gov

Theoretical Chemistry and Electronic Structure of Benzo a Perylene

Quantum Chemical Studies on Benzo(a)perylene

Quantum chemical calculations have proven indispensable for elucidating the electronic characteristics of complex molecules like this compound. These methods offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, widely applied to study PAHs. nmas.orgrsc.orgtandfonline.com For this compound and its derivatives, DFT methods, such as B3LYP, are frequently employed to calculate energies, geometries, and electronic properties. rsc.orgtandfonline.comresearchgate.net These calculations are crucial for understanding the molecule's conformational preferences and stability. researchgate.net For instance, DFT has been used to study the interactions between benzo(a)pyrene-7,8-dione, a metabolite, and DNA, utilizing the Perdew, Burke, and Ernzerhof (PBE) exchange-correlation functional with dispersion corrections. aip.org

Ab initio methods, while often more computationally intensive, provide a high level of theory for comparison. tandfonline.comnih.gov Studies on tetrabenzo[a,cd,f,lm]perylene, a related overcrowded PAH, have utilized both DFT (B3LYP) and ab initio Hartree-Fock (HF) methods to determine the energies and geometries of its conformations. researchgate.net Such theoretical studies are essential for predicting molecular behavior and properties, including the partitioning of PAHs between water and soot, where ab initio calculations have been used to determine water-soot partitioning energies. nih.gov The choice of functional and basis set, such as B3LYP/6-311G**, is critical for obtaining reliable results for these large aromatic systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT), also referred to as Time-Dependent Density Functional Response Theory (TD-DFRT), is a powerful tool for predicting the electronic absorption and emission spectra of molecules. unige.chaip.orgastrochemistry.org This method has been applied to benzo[ghi]perylene (B138134), a closely related isomer, to assign observed electronic transitions. aip.orgastrochemistry.org In these studies, the geometry of the molecule is first optimized using a DFT method, and then TD-DFRT is used to calculate the excitation energies for absorption, fluorescence, and phosphorescence spectra. astrochemistry.org

For benzo[ghi]perylene, TD-DFRT calculations have helped in the tentative assignment of observed transitions in its absorption and emission spectra. unige.chaip.orgastrochemistry.org The method has also been used to investigate the vibronic coupling between electronic states, which is crucial for interpreting complex experimental spectra. aip.org While early TD-DFT calculations on benzo[ghi]perylene had some discrepancies with experimental findings regarding the symmetry of the first excited singlet state (S1), later studies with improved approaches provided results that were more consistent with experimental data. aip.org TD-DFT has also been successfully applied to study the photophysical properties of fluorine-containing benzoperylene derivatives, helping to assign absorption peaks. mdpi.comnih.gov

Density Functional Theory (DFT) and Ab Initio Methodologies.

Aromaticity and Conjugation Phenomena in this compound

The concept of aromaticity is central to understanding the stability and reactivity of PAHs. In this compound, the arrangement of fused benzene (B151609) rings leads to a complex pattern of π-electron delocalization.

The flow of π-electrons in a magnetic field, known as ring currents, is a key indicator of aromaticity. Topological ring current calculations provide a quantitative measure of the extent of cyclic conjugation in each ring of a polycyclic system. acs.orgnih.gov These calculations, often based on the Hückel-London-Pople-McWeeny (HLPM) formalism, express the ring-current intensity as a ratio to that of benzene. acs.orgacs.org

For benzo-annelated perylenes, studies have shown that the mode of annelation significantly impacts the ring current in the central perylene (B46583) core. acs.orgnih.gov Classical approaches like Kekulé structures and Clar's sextet theory predict the central ring of perylene to be "empty," suggesting a negligible contribution to cyclic conjugation. acs.orgnih.gov However, topological ring current calculations reveal that angularly annelated benzo rings can materially increase the conjugation in this central ring. nih.gov This highlights the nuanced nature of electron delocalization in these complex systems, which is not always captured by simpler models. acs.org

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a ring system. acs.orggithub.io It is defined as the negative of the magnetic shielding computed at a specific point, typically the center of a ring [NICS(0)] or 1 Å above it [NICS(1)]. rsc.org A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic current, indicative of antiaromaticity.

NICS analysis of perylene and its benzo-annelated derivatives reveals a complex picture of local aromaticity. ugent.benih.gov Studies have shown that the NICS value in the central ring of perylene-like fragments is influenced not only by its local electronic structure but also by non-local contributions from neighboring rings. ugent.benih.govsemanticscholar.org For example, the paratropic current (positive NICS value) in the central ring of perylene is seen as a consequence of the stronger diatropic currents in the adjacent naphthalene-like units. ugent.be DFT calculations of NICS(1) values for benzo-fused perylene oligomers have shown that the central rings of each perylene unit exhibit no significant diamagnetic ring current. nih.gov This demonstrates that NICS is a powerful tool for probing the intricate electronic landscape of large PAHs, but its interpretation requires careful consideration of both local and non-local effects. rsc.orgnih.gov

For benzo(a)pyrene, three different Clar formulas can be drawn, representing its electronic structure. kg.ac.rs The application of Clar's rule suggests that the peripheral rings of a PAH tend to have a higher aromatic character than the internal rings. wikipedia.org This principle has been reinforced by experimental and theoretical studies on benzo[ghi]perylene, where the observed site-selectivity in chemical reactions aligns with the predictions of Clar's rule. rsc.org In the context of benzo-fused perylene oligomers, the molecular structure can be rationalized according to Clar's rule, with isolated double bonds being highlighted. researchgate.net While a powerful predictive tool, it is important to recognize that Clar's rule is a simplified model, and more quantitative methods like ring current and NICS calculations are needed for a complete understanding of the complex π-electron distribution in molecules like this compound. acs.orgnih.gov

Nucleus-Independent Chemical Shift (NICS) Analysis.

Conformational Analysis and Energetic Landscapes of this compound Derivatives

The fusion of additional benzene rings onto the perylene core, as in this compound and its derivatives, often introduces significant steric strain, particularly in the bay regions. This strain forces the molecule out of planarity, leading to a complex energetic landscape with multiple possible conformations (conformers). Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the specific three-dimensional structure dictates the material's electronic, optical, and chiroptical properties. Theoretical methods, primarily Density Functional Theory (DFT), have become indispensable tools for mapping these energetic landscapes.

Research Findings on Conformational Isomerism

Computational studies have provided profound insights into the conformational preferences of highly crowded perylene-based systems. A notable example is the analysis of tetrabenzo[a,cd,f,lm]perylene, a large, overcrowded polycyclic aromatic hydrocarbon (PAH). DFT calculations using the B3LYP method revealed the existence of two stable, non-planar conformers: an anti-folded (a-Cs-1) and a twisted-folded (tf-C2-1) structure. The energy difference between these two conformers is remarkably small, calculated to be only 0.2 kJ/mol. fishersci.bewikipedia.org This minute energy gap leads to an equilibrium ratio of approximately 52:48 at room temperature, indicating that both conformers co-exist in significant populations. fishersci.bewikipedia.org

The energetic landscape is highly sensitive to the specific fusion pattern. A constitutional isomer, tetrabenzo[a,d,j,lm]perylene, exhibits a much different energetic profile. Its twisted conformation is 10.3 kJ/mol more stable than the corresponding twisted conformer of the first isomer, while its anti-folded conformer is 12.8 kJ/mol less stable. wikipedia.org This highlights how subtle changes in the molecular topology can dramatically alter the relative stabilities of conformers.

| Compound | Conformer | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Tetrabenzo[a,cd,f,lm]perylene | anti-folded (a-Cs-1) | 0.0 (Global Minimum) | fishersci.bewikipedia.org |

| Tetrabenzo[a,cd,f,lm]perylene | twisted-folded (tf-C2-1) | +0.2 | fishersci.bewikipedia.org |

| Tetrabenzo[a,d,j,lm]perylene | twisted-folded (tf-C2-2) | -10.3 (relative to tf-C2-1) | wikipedia.org |

| Tetrabenzo[a,d,j,lm]perylene | anti-folded (a-Ci-2) | +12.8 (relative to a-Cs-1) | wikipedia.org |

Influence of Bay-Region Substitution

The substitution pattern, especially in the sterically hindered bay regions, plays a critical role in defining the molecular conformation. The introduction of substituents can force the perylene core to twist, and the degree of this distortion is dependent on the size and nature of the substituent. Theoretical modeling of bay-substituted perylenes, which serve as excellent models for understanding this compound derivatives, quantifies this effect. The distortion is measured by the dihedral angle between the two naphthalene (B1677914) units of the perylene core. For instance, a relatively small fluorine atom induces a minor twist of just 2.5°, whereas larger halogens like chlorine and bromine, or a methyl group, cause a significant distortion of 20–23°. nih.gov This twisting disrupts the π-conjugation, which in turn modifies the electronic and photophysical properties of the molecule. nih.gov

| Substituent at Bay Position | Calculated Dihedral Angle | Reference |

|---|---|---|

| Fluorine (F) | 2.5° | nih.gov |

| Chlorine (Cl) | ~20-23° | nih.gov |

| Bromine (Br) | ~20-23° | nih.gov |

| Methyl (CH₃) | ~20-23° | nih.gov |

Chirality and Fixed Conformations

The inherent non-planarity of many this compound derivatives can lead to chirality. By introducing chiral auxiliaries, it is possible to control and lock the helical twist of the molecular scaffold. In a remarkable example, a benzo[ghi]perylene trisimide (BPTI) was functionalized with a chiral 1,1'-bi-2-naphthol (B31242) (BINOL) group in the bay position. arxiv.org Single-crystal X-ray analysis confirmed that the steric influence of the BINOL unit forces the BPTI π-surface into a twisted, helical conformation. This induced twist is characterized by a significant dihedral angle of 28.3° in the bay region, creating a stable, chiral cavity. arxiv.org Such studies demonstrate how conformational analysis is key to designing molecules with specific, predetermined three-dimensional shapes for applications like enantioselective recognition.

In other derivatives, such as benzo[ghi]perylenetriimides, conformational changes can also be induced electronically. For example, the dihedral angle between the five-membered imide ring and an attached cyanophenyl group was shown to increase from 143° in the neutral state to 148° in the anion state, illustrating the coupling between electronic structure and molecular geometry.

Synthetic Methodologies and Reactivity Studies of Benzo a Perylene

Rational Design and Assembly of Benzenoid Rings in Perylene-based Systems

The rational design of perylene-based systems, such as benzo[ghi]perylene (B138134), is a strategic exercise in molecular engineering aimed at maximizing the diversity of structural features and chemical reactivity while managing molecular complexity. rsc.org The judicious arrangement of fused benzenoid rings is fundamental to this process. rsc.org By carefully assembling these rings, a variety of "edge" features can be created, which in turn dictates the molecule's electronic properties and site-selectivity in chemical reactions. researchgate.netresearchgate.net

The fusion of a benzene (B151609) ring to the perylene (B46583) core to form benzo[ghi]perylene results in a polycyclic aromatic hydrocarbon (PAH) with chemically distinct sites. researchgate.net This structural modification is a key strategy in the "bottom-up" chemical synthesis of larger, well-defined nanographenes and graphene nanoribbons (GNRs). researchgate.net The approach allows for the creation of tailor-made polyphenylene precursors that can be "graphitized" through solution-mediated or surface-assisted cyclodehydrogenation. researchgate.net The structural similarity of benzo[ghi]perylene to the foundational molecules perylene and coronene (B32277) suggests its potential to supplant them in the development of advanced organic materials. rsc.org The construction of these systems can also involve combining the planar, coordinatively diverse hydrocarbon ligands with metal ions, such as in the formation of silver(I) sandwich complexes, to create novel organometallic architectures. acs.org

Site-Selective Chemical Transformations of Benzo(a)perylene Analogues

The unique electronic landscape created by the specific arrangement of fused rings in benzo[a]perylene analogues allows for a high degree of site-selectivity in chemical reactions. researchgate.net Experimental and theoretical studies confirm that the various positions on the benzo[ghi]perylene framework are chemically distinguishable, enabling targeted functionalization. researchgate.net This control over reactivity is a significant challenge and goal in modern synthetic chemistry. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a primary method for functionalizing the perylene core. rsc.org Due to the electron density distribution in the aromatic system, these reactions, including halogenation and nitration, preferentially occur at the "bay regions" of the perylene bisimide (PBI) and perylene bisanhydride (PBA) cores. rsc.org

For example, valuable amino benzo[g,h,i]perylene derivatives have been synthesized through a one-pot electrophilic aromatic substitution followed by a Scholl reaction sequence. rsc.org Similarly, the nitration of PBI, a closely related analogue, can be controlled to yield mono- or dinitro-PBIs by adjusting reaction times and the concentration of the nitrating agent, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and HNO₃. rsc.org The introduction of substituents in the bay region invariably leads to a distortion of the otherwise planar core, which significantly impacts the molecule's physical and electronic properties. rsc.org

Metal-Catalyzed C-H Activation

Modern synthetic methods, such as metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of complex PAHs. While specific applications to benzo[a]perylene are emerging, studies on related, larger systems demonstrate the potential of this strategy. For instance, the iridium-catalyzed six-fold C–H borylation of hexabenzocoronene (HBC), a large perylene-based nanographene, has been successfully achieved. researchgate.net This type of reaction allows for the direct conversion of C-H bonds to C-B bonds, installing versatile boryl groups that can be used for further cross-coupling reactions to build more complex architectures. researchgate.net

Oxidation Pathways

The oxidation of benzo[a]perylene and its analogues proceeds through several pathways, often resulting in the formation of quinones. These transformations can be induced by chemical reagents or enzymatic systems. csic.esnih.gov For the related and extensively studied benzo[a]pyrene (B130552) (BaP), oxidation pathways include the diol epoxide path, the quinone path, and the radical-cation path. researchgate.net

Electrochemical and enzymatic oxidation of BaP generates benzo[a]pyrene quinones, such as the 1,6-, 3,6-, and 6,12-diones. csic.es These quinones can be formed via one-electron oxidation using reagents like tris(p-bromophenyl)aminium hexachloroantimonate, which generates a radical cation that can be trapped by water or superoxide. cdnsciencepub.com The enzymatic oxidation of 6-hydroxybenzo[a]pyrene (B1212588) with rat liver homogenates also yields a mixture of these diones. cdnsciencepub.com Studies on methylated BaP derivatives show that the position of alkyl substituents significantly influences the oxidation pathways, with substitution at the 6-position effectively blocking the formation of oxy radicals and quinones. nih.gov

Synthesis of this compound and Related Compounds

The synthesis of the benzo[a]perylene scaffold can be achieved through various strategies, most notably through annulative π-extension (APEX), where a new ring is fused onto a pre-existing aromatic core. mdpi.com

A prominent method is the Diels-Alder cycloaddition to the bay region of perylene. mdpi.com For instance, benzo[ghi]perylene can be synthesized via the cycloaddition of perylene with an acetylene (B1199291) equivalent. In one approach, 2-nitroethanol (B1329411) serves as a masked source of acetylene, reacting with perylene in a pressure vessel at 175 °C to yield the product. mdpi.com

| Dienophile (Acetylene Source) | Conditions | Yield |

| 2-Nitroethanol | Phthalic anhydride, o-Cl₂C₆H₄, 175 °C, 4 d | 58% |

| Phenyl vinyl sulfoxide | Pressure vessel, 155 °C, 4 d | 8% |

This table presents data for the synthesis of benzo[ghi]perylene from perylene via Diels-Alder cycloaddition. mdpi.com

Condensation and Reduction Reactions (e.g., Clar Reaction)

The Clar reaction is a classic and powerful method for synthesizing complex, condensed polycyclic aromatic hydrocarbons. tandfonline.comtandfonline.com The reaction typically involves the reductive condensation of polycyclic ketones, such as 7H-benz[de]anthracen-7-one, using a melt of zinc chloride and zinc dust. tandfonline.com This method has been used to produce a variety of complex PAHs, including tetrabenzo[a,cd,j,lm]perylene (B92305). tandfonline.com

A modified version of this condensation involves heating the precursor ketone with a mixture of copper powder, zinc chloride, and sodium chloride. oup.com For example, this method was used to synthesize tetrabenzo[a,cd,j,lm]perylene from benzanthrone (B145504) and dibenzo[cd,lm]perylene from benzonaphthenone. oup.com Another variation is the Diels-Alder-Clar reaction, which combines the cycloaddition step with subsequent aromatization to form benzoperylene derivatives from perylene bisimides and maleic anhydride. google.com

Synthesis of Authentic Standards for Research

The synthesis of authentic standards of benzo(a)pyrene (BaP) and its metabolites is crucial for the accurate identification and quantification of these compounds in experimental and environmental samples. Research in areas such as toxicology, environmental science, and carcinogenesis relies heavily on the availability of high-purity standards, including isotopically labeled analogues, for use in sensitive analytical techniques like mass spectrometry.

Synthesis of Isotopically Labeled Benzo(a)pyrene Standards

Isotopically labeled standards, such as those containing carbon-13 (¹³C) or deuterium (B1214612) (D), are indispensable for quantitative analysis using isotope dilution mass spectrometry. These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts but have a different mass, allowing for precise quantification.

The synthesis of ¹³C-labeled BaP and its metabolites has been a focus of extensive research to support studies on BaP metabolism and DNA adduct formation nih.govnih.govacs.orgresearchgate.netacs.orgnih.gov. A common strategy for introducing ¹³C atoms into the BaP framework involves a palladium-catalyzed Suzuki-Miyaura coupling reaction followed by a Wittig reaction nih.govresearchgate.net. For instance, the synthesis of ¹³C₂-labeled BaP has been achieved through the coupling of a naphthalene (B1677914) boronic acid with 2-bromobenzene-1,3-dialdehyde, followed by a Wittig reaction with ¹³CH₂=PPh₃ nih.gov. This methodology has also been adapted to produce various ¹³C-labeled BaP metabolites, which are essential for sensitive LC-MS/MS analytical methods nih.govacs.org. The availability of a library of [¹³C₄]-labeled BaP metabolite internal standards has enabled a significant increase in the sensitivity of detecting and quantifying BaP metabolites in human lung cells nih.gov.

Deuterated benzo(a)pyrene, specifically benzo[a]pyrene-d12 (B107138) (BaP-d12), is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of BaP in various matrices smolecule.comgustavus.eduisotope.commedchemexpress.com. The synthesis of BaP-d12 typically involves the exchange of hydrogen atoms with deuterium through processes such as chemical exchange with deuterated solvents or catalytic deuteration smolecule.com.

| Isotopically Labeled Compound | Label | Application | Key Synthetic Strategy | References |

| Benzo[a]pyrene | ¹³C₂ | Standard for metabolism studies | Suzuki-Miyaura coupling and Wittig reaction | nih.govresearchgate.net |

| Benzo[a]pyrene Metabolites | ¹³C₄ | Internal standards for LC-MS/MS | Adaptation of ¹³C-labeled BaP synthesis | nih.govacs.orgnih.gov |

| Benzo[a]pyrene | d₁₂ | Internal standard for GC-MS | Catalytic deuteration or chemical exchange | smolecule.comgustavus.edu |

Synthesis of Benzo(a)pyrene Metabolite Standards

To understand the metabolic activation and detoxification pathways of BaP, authentic standards of its various metabolites, including phenols and quinones, are required.

The synthesis of benzo(a)pyrene phenols often employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a key step acs.orgresearchgate.net. For example, syntheses of 1-, 3-, 9-, and 12-hydroxybenzo[a]pyrene (B1199512) (OH-BaP) have been developed using this approach nih.govresearchgate.net. The synthesis of 6-hydroxybenzo[a]pyrene can be achieved from BaP itself through a Vilsmeier-Haack reaction followed by a Baeyer-Villiger oxidation nih.govacs.org.

Benzo(a)pyrene quinones are typically synthesized through the oxidation of the corresponding phenol (B47542) precursors acs.orgresearchgate.net. The choice of oxidizing agent can influence the regioselectivity of the reaction, yielding different quinone isomers researchgate.net. For instance, the oxidation of BaP phenols with hypervalent iodine reagents has been shown to produce various BaP quinones acs.org.

Furthermore, the synthesis of specific BaP-DNA adducts, such as those with 2'-deoxyguanosine (B1662781) and 2'-deoxyadenosine, has been accomplished to serve as standards for studying the mechanisms of DNA damage and repair acs.org. These complex syntheses often involve multi-step procedures, including Buchwald-Hartwig coupling reactions acs.org.

| Metabolite Type | Example Compounds | General Synthetic Approach | References |

| Phenols | 1-OH-BaP, 3-OH-BaP, 6-OH-BaP, 9-OH-BaP, 12-OH-BaP | Suzuki-Miyaura cross-coupling | nih.govacs.orgresearchgate.net |

| Quinones | BP 1,6-dione, BP 3,6-dione, BP 6,12-dione | Oxidation of corresponding phenols | acs.orgresearchgate.net |

| DNA Adducts | BaP-deoxyguanosine, BaP-deoxyadenosine | Multi-step synthesis including Buchwald-Hartwig coupling | acs.org |

Advanced Analytical Chemistry Techniques for Benzo a Perylene Research

Extraction and Cleanup Strategies for Complex Matrices

Effective sample preparation is a crucial first step to remove interfering substances and concentrate the analyte before instrumental analysis. jfda-online.com For complex matrices like food, environmental solids, and biological tissues, this typically involves extraction followed by a cleanup procedure. jfda-online.comnih.gov

Solid-Phase Extraction (SPE) is a widely used technique for preparing samples containing polycyclic aromatic hydrocarbons (PAHs) like benzo(a)perylene. nih.govmdpi.com It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, avoidance of emulsion formation, and the ability to customize sorbents for specific analytes. norlab.com SPE is suitable for a range of sample volumes and is particularly effective for samples containing particulates. norlab.com

Common SPE procedures involve conditioning a cartridge with a suitable solvent, loading the sample, washing away impurities, and finally eluting the target analytes with a small volume of a different solvent. mdpi.comscirp.org Variations of SPE, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, have been successfully adapted for BaP analysis in challenging matrices like bread and paprika powder. nih.govsigmaaldrich.com The QuEChERS approach streamlines the extraction and cleanup process, making it faster and simpler than many traditional methods. nih.gov For instance, a modified QuEChERS method for bread analysis involves extracting BaP into acetone, followed by a cleanup step using dispersive solid-phase extraction. nih.gov

The table below summarizes the recovery rates of BaP using an SPE-based method in various water types.

| Water Type | Mean Recovery % | Relative Standard Deviation (RSD) % |

| Reagent Water | 100 | 3.13 |

| Drinking Water | 99.5 | 5.33 |

| Pond Water | 100 | 3.34 |

| Data sourced from automated SPE extractions using HLB-M disks. norlab.com |

Research continues to yield novel sorbent materials with enhanced selectivity and efficiency for BaP extraction. These materials are designed to overcome the challenges posed by complex sample matrices.

Magnesium Oxide (MgO) Microspheres : Developed as a novel SPE sorbent, MgO microspheres have demonstrated high efficiency for extracting BaP from environmental water samples, with recoveries reported between 94-101%. nih.govresearchgate.net

Dual-Layer SPE Cartridges : A dual-layer cartridge containing Florisil and a Z-Sep/C18 combination has been used for the cleanup of extracts from high-background samples like paprika. sigmaaldrich.com This approach, known as Supelclean™ EZ-POP NP, provides a much cleaner extract compared to conventional QuEChERS cleanup with loose sorbents. sigmaaldrich.com

Graphene-Based Composites : A magnetic solid-phase extraction (MSPE) method utilizing a composite of three-dimensional graphene aerogel and iron oxide nanoparticles (3DG/Fe3O4) has been developed for extracting PAHs. mdpi.com This material allows for efficient extraction coupled with easy magnetic separation from the sample solution. mdpi.com

Hypercrosslinked Polymers and Others : Other advanced sorbents include hypercrosslinked polymers, gold nanoparticles, and aerogels, which offer increasing selectivity and performance for PAH extraction. nih.gov The Magic Chemisorber®, a device with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, is another innovative SPE tool used for preconcentrating PAHs from water samples. nih.gov

Solid-Phase Extraction (SPE) Methods.

Chromatographic and Spectroscopic Characterization

Following extraction and cleanup, chromatographic and spectroscopic techniques are employed for the separation and definitive identification of this compound.

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely recommended technique for the analysis of this compound and its metabolites. chromatographyonline.comresearchgate.net The method offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode. nih.govresearchgate.net

GC-MS has been successfully applied to determine BaP in diverse and complex matrices. For example, a validated QuEChERS-GC-MS method was developed to quantify BaP in bread, achieving a limit of detection (LOD) of 0.3 ng/g and a limit of quantification (LOQ) of 0.5 ng/g. nih.gov In another application, a highly sensitive GC-NICI-MS/MS (Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry) method was developed to measure BaP-(7R,8S,9R,10S)-tetrol, a key metabolite, in human urine with an LLOQ of 50 pg/L. nih.gov This level of sensitivity is crucial for human biomonitoring studies. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC, such as in Orbitrap GC-MS systems, allows for the rapid screening and accurate quantification of numerous PAHs, including BaP, in samples like vegetable oils. frontiersin.org

The table below shows the performance of a GC-MS/MS method for BaP determination in cosmetics.

| Parameter | Result |

| Linear Range | 0.5-20 ng/g |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Detection (LOD) | 0.05 ng/g |

| Limit of Quantification (LOQ) | 0.1 ng/g |

| Data from a validated GC-MS/MS method for cosmetic analysis. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs. mdpi.com It is frequently paired with fluorescence detection (FLD) or UV-Vis detection. mdpi.comresearchgate.net HPLC-FLD is particularly favored for its high sensitivity and selectivity for fluorescent compounds like this compound. chromatographyonline.comresearchgate.net

The method involves separating compounds on a stationary phase (commonly a C18 column) with a mobile phase gradient, often a mixture of acetonitrile (B52724) and water. researchgate.netfda.gov The fluorescence detector is set to specific excitation and emission wavelengths optimized for BaP to maximize sensitivity. chromatographyonline.comresearchgate.net For example, one method used an excitation wavelength of 267 nm and an emission wavelength of 416 nm for BaP detection in water samples, achieving a quantification limit of 30 ng/L. researchgate.net The FDA has validated HPLC-FLD methods for screening PAHs in various types of seafood, demonstrating its robustness for food analysis. fda.gov While highly sensitive, HPLC-FLD can sometimes be limited by co-elution, where multiple compounds exit the column at the same time, potentially requiring confirmation by other techniques like GC-MS. mdpi.comrsc.org

The following table details optimized HPLC-FLD parameters for BaP analysis.

| Parameter | Optimized Value |

| Mobile Phase | 90% Acetonitrile: 10% Deionized Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Excitation Wavelength | 267 nm |

| Emission Wavelength | 416 nm |

| Optimized parameters for the rapid determination of BaP in aqueous samples. researchgate.net |

Mass spectrometry (MS) provides unparalleled specificity and is often coupled with liquid chromatography (LC-MS). For PAHs, which are not easily ionized by default, various atmospheric pressure ionization sources are used. These include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). sciex.com

APCI is often preferred for PAH analysis as it offers high selectivity and sensitivity with minimal matrix effects compared to ESI. sciex.com However, ESI can achieve very high sensitivity and has been instrumental in groundbreaking research. A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method using high-resolution mass analysis was developed to detect ultratrace levels of a BaP-DNA adduct (BPDE-N²-dG) in human lung tissue. nih.gov This method achieved an unprecedented limit of detection of 1 attomole (amol) on-column, corresponding to a single adduct per 10¹¹ nucleotides. nih.gov This demonstrates the power of MSⁿ (multiple stages of mass analysis) for elucidating the mechanistic pathways of carcinogens. nih.govwisc.edu The development of combined ESI-APCI sources further enhances throughput by allowing for the analysis of a wider range of compounds in a single chromatographic run without needing to switch hardware. researchgate.net

UV/Vis and Fluorescence Spectroscopy in Research Applications.

UV/Vis absorption and fluorescence spectroscopy are powerful tools in the research of benzo(a)pyrene, offering high sensitivity and selectivity for its detection and quantification. ajrconline.org These techniques are predicated on the principle that benzo(a)pyrene, like other polycyclic aromatic hydrocarbons (PAHs), can absorb ultraviolet and visible light, leading to the excitation of its π-electrons to higher energy states. The subsequent relaxation of these electrons back to the ground state can result in the emission of light at a longer wavelength, a phenomenon known as fluorescence. mdpi.com